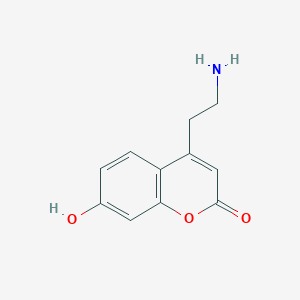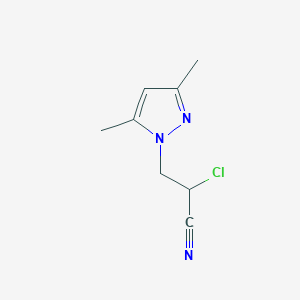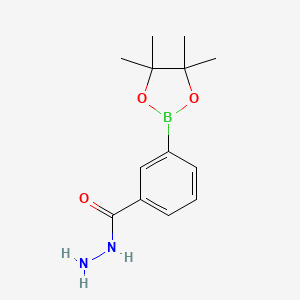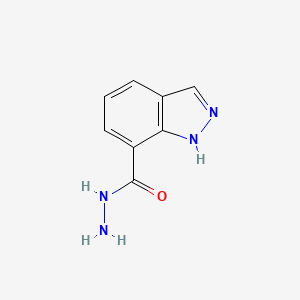
Ethyl 2-bromo-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate
Descripción general
Descripción
Ethyl 2-bromo-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate is a chemical compound with the CAS Number: 72850-79-4 . It has a molecular weight of 305.1 . It appears as a white to yellow to green solid .
Synthesis Analysis
The synthesis of thiazole-based compounds, including those similar to this compound, often involves reactions with enamino esters . The reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid followed by the Suzuki reaction with 4-fluorophenylboric acid has been reported .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can provide information about the functional groups present in the molecule . NMR spectroscopy can provide detailed information about the molecular structure .Chemical Reactions Analysis
Thiazole-based compounds, including this compound, can undergo various chemical reactions. For instance, they can participate in donor-acceptor, nucleophilic, and oxidation reactions . The thiazole ring in these compounds is aromatic, allowing the pi (π) electrons to move freely from one bond to other bonds .Physical and Chemical Properties Analysis
This compound is a white to yellow to green solid . It has a molecular weight of 305.1 .Aplicaciones Científicas De Investigación
Precursor for Synthesizing Analogs : This compound has been used as a precursor for synthesizing ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate analogs, employing a Michael-like addition strategy with secondary amines (Boy & Guernon, 2005).
Methodological Development in Synthesis : An improved method for synthesizing ethyl 2-bromothiazole-4-carboxylate, which can be converted to ethyl 2-bromo-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate, has been reported, highlighting advancements in synthesis techniques (Zhou Zhuo-qiang, 2009).
Antibacterial Activity : Novel thiazole compounds containing ether structures synthesized from this chemical have exhibited certain antibacterial activities. This suggests potential applications in developing antibacterial agents (Qiu Li-ga, 2015).
Synthesis of Novel Thiazole Compounds : The compound has been used in the synthesis of novel 2-amino-1,3-thiazole-5-carboxylates, utilizing ultrasonic and thermally mediated aminolysis, highlighting its role in facilitating innovative synthesis methods (Baker & Williams, 2003).
Anti-proliferative Screening : This chemical has been used in the synthesis of new thiazole compounds that were tested for anticancer activity against breast cancer cells. This points to its potential use in cancer research (Sonar et al., 2020).
Application in Azo Dye Synthesis : It has been applied in the synthesis of azo dyes, demonstrating its utility in the field of dye chemistry (Tanaka et al., 1991).
Library Preparation for Biological Evaluation : A library of compounds was prepared using this chemical for solution-phase chemistry, highlighting its application in comprehensive biological studies (Donohue et al., 2002).
Mecanismo De Acción
Target of Action
Similar compounds have been studied for their neuroprotective and anti-inflammatory properties .
Mode of Action
It is known that similar compounds interact with their targets to inhibit certain biochemical pathways .
Biochemical Pathways
Similar compounds have been shown to inhibit the nf-kb inflammatory pathway and endoplasmic reticulum (er) stress .
Pharmacokinetics
It is known to have high gi absorption and is a bbb permeant . It is also known to inhibit CYP1A2 and CYP2C19 .
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been observed to reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
It is known to be stable at room temperature and should be stored in a refrigerator .
Safety and Hazards
Ethyl 2-bromo-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Direcciones Futuras
Thiazole-based compounds, including Ethyl 2-bromo-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate, have a wide range of biological activities, making them promising candidates for the development of new therapeutic agents . Future research could focus on exploring the potential of these compounds in various pathological conditions .
Análisis Bioquímico
Biochemical Properties
Ethyl 2-bromo-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives are known to inhibit bacterial enzymes, thereby exhibiting antibacterial activity . The compound’s interaction with proteins often involves binding to active sites, leading to enzyme inhibition or activation. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by interacting with key proteins involved in signal transduction . This interaction can lead to altered gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, the compound’s impact on cellular metabolism includes changes in metabolic flux and metabolite levels .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation . For example, it can inhibit bacterial enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular functions, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antibacterial or anti-inflammatory activity . At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, it can inhibit specific enzymes in bacterial metabolic pathways, leading to disrupted cellular metabolism and bacterial cell death. Additionally, the compound’s metabolism may produce active metabolites that contribute to its biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound’s lipophilicity facilitates its transport across lipid membranes, allowing it to reach intracellular targets . It may interact with transporters or binding proteins that aid in its distribution within the body. The compound’s localization and accumulation in specific tissues can affect its overall efficacy and toxicity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes .
Propiedades
IUPAC Name |
ethyl 2-bromo-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF3NO2S/c1-2-20-11(19)10-9(18-12(14)21-10)7-3-5-8(6-4-7)13(15,16)17/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJROTGCXQSNRKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)Br)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694655 | |
| Record name | Ethyl 2-bromo-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188153-49-2 | |
| Record name | Ethyl 2-bromo-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


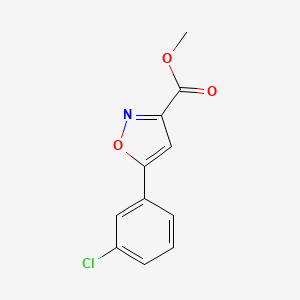
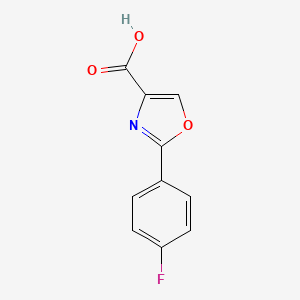
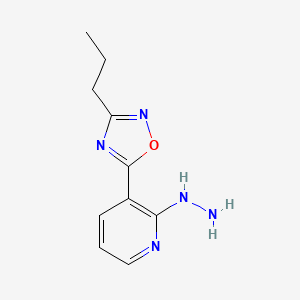
![tert-butyl 4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B1394547.png)
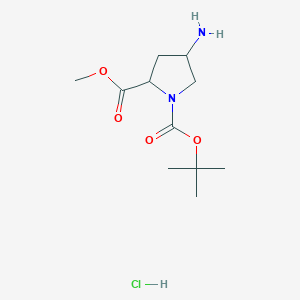
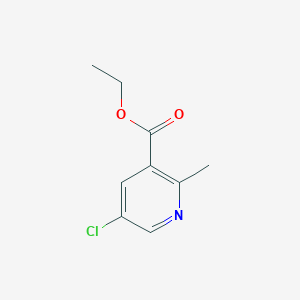
![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(2-nitrophenyl)prop-2-en-1-one](/img/structure/B1394552.png)
